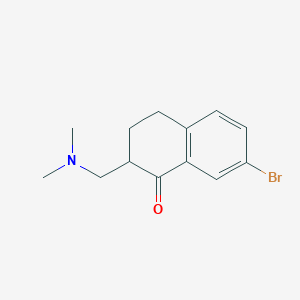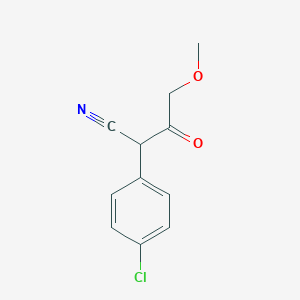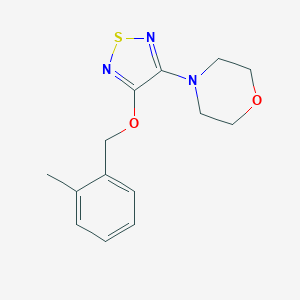![molecular formula C13H14FN3O2S B246606 4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE](/img/structure/B246606.png)
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE is a chemical compound that features a morpholine ring attached to a thiadiazole ring, which is further substituted with a 2-fluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE typically involves the reaction of 2-fluorobenzyl chloride with 4-hydroxy-1,2,5-thiadiazole in the presence of a base to form the intermediate 4-[(2-fluorobenzyl)oxy]-1,2,5-thiadiazole. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE can undergo various chemical reactions including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzyl ring.
Applications De Recherche Scientifique
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]benzaldehyde
- 4-(4-Fluorobenzyloxy)phenylboronic acid
- 3-(4-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE is unique due to the presence of both the morpholine and thiadiazole rings, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H14FN3O2S |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
4-[4-[(2-fluorophenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14FN3O2S/c14-11-4-2-1-3-10(11)9-19-13-12(15-20-16-13)17-5-7-18-8-6-17/h1-4H,5-9H2 |
Clé InChI |
CIIIWVFTPBBAOR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3F |
SMILES canonique |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide](/img/structure/B246534.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
